molecular formula C6H11AsO4S B12568843 Butanedioic acid, [(dimethylarsino)thio]- CAS No. 560107-78-0

Butanedioic acid, [(dimethylarsino)thio]-

Cat. No.: B12568843
CAS No.: 560107-78-0
M. Wt: 254.14 g/mol
InChI Key: VBROOMHVQIBYCT-UHFFFAOYSA-N
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Description

Butanedioic acid, [(dimethylarsino)thio]- is a chemical compound with a unique structure that includes both a butanedioic acid backbone and a dimethylarsino thio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, [(dimethylarsino)thio]- typically involves the acylation of thiols. One efficient method is the use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to mediate the reaction between the corresponding acids and sodium sulfide . This method is compatible with a wide variety of protecting groups and functionalities.

Industrial Production Methods

Industrial production of this compound may involve the use of thioesterification reactions, which are facilitated by various catalysts and reagents. For example, the use of a thiazolium precatalyst can enable the electrochemical oxidation of thiolate anions, leading to the formation of thioesters in high yields .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, [(dimethylarsino)thio]- can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Butanedioic acid, [(dimethylarsino)thio]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanedioic acid, [(dimethylarsino)thio]- involves its interaction with molecular targets and pathways within cells. The dimethylarsino group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Succinic Acid:

    Thioacetic Acid: Contains a thio group but differs in its overall structure and properties.

Uniqueness

Butanedioic acid, [(dimethylarsino)thio]- is unique due to the presence of the dimethylarsino thio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

560107-78-0

Molecular Formula

C6H11AsO4S

Molecular Weight

254.14 g/mol

IUPAC Name

2-dimethylarsanylsulfanylbutanedioic acid

InChI

InChI=1S/C6H11AsO4S/c1-7(2)12-4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

VBROOMHVQIBYCT-UHFFFAOYSA-N

Canonical SMILES

C[As](C)SC(CC(=O)O)C(=O)O

Origin of Product

United States

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